2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

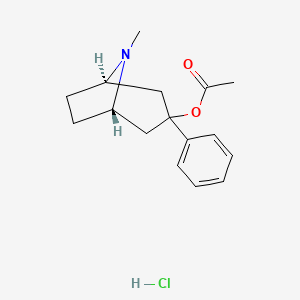

2-(1,3-Dioxoisoindolin-2-yl)ethyl trifluoromethanesulfonate is an organic triflate compound largely used in organic synthesis as a reacting reagent. It has a molecular formula of C11H8F3NO5S and a molecular weight of 323.2451296 .

Synthesis Analysis

The synthesis of this compound involves desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione . The synthesis process also involves the transfer of the SP (O) (OEt)2 moiety .Molecular Structure Analysis

The structural characterization by single-crystal X-ray diffraction revealed two double-bonded nitrogen atoms to the central sulfur atom . The 1H NMR of the title compounds showed a singlet at δ ppm 3.74 corresponding to the three protons of the OCH3 group present in the compounds .Chemical Reactions Analysis

The chemical reactions involving this compound include the loss of the MeO radical and CO successively, supporting a logical fragmentation pattern . The compound also shows some hydrogens in the aromatic ring of the radical, with the presence of a nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 323.2451296 . The IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .科学研究应用

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are similar to the compound , have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promise as therapeutic agents, and understanding their structure-activity relationships and biological properties could unlock their potential .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

The compound has applications in the production of colorants and dyes . The isoindoline nucleus and carbonyl groups at positions 1 and 3 contribute to their color properties.

Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications.

Photochromic Materials

These compounds have found use in the development of photochromic materials . These are materials that change color in response to light, and the unique properties of the compound make it suitable for this application.

Bioisosters of Sulfonamides and Sulfones

There has been an increased research interest in bioisosters of sulfonamides and sulfones . The compound, being an aza-oxo-inverse sulfonamide or an aza-analogue of a sulfonimidoate, represents the first member of a new substance class .

Development of New Synthetic Procedures

The compound has been used in the development of new synthetic procedures towards sulfonimidamides . The nitrogen substituents offer new possibilities for functionalization optimizing steric demand, solubility, and reactivity .

未来方向

作用机制

Target of Action

It is known that isoindoline-1,3-dione derivatives, which are structurally similar to this compound, have been extensively studied for their diverse biological activities . These compounds have shown potential in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that the compound contains two double-bonded nitrogen atoms to the central sulfur atom , which could potentially interact with its targets.

Biochemical Pathways

It is known that isoindoline-1,3-dione derivatives have diverse biological activities and can interact with multiple biochemical pathways .

Result of Action

It is known that high concentrations of free radicals can cause lipids, proteins, and dna damage in cells and tissues, leading to serious illnesses like cancer, inflammatory diseases, cvs disorders, immunosuppression, and neurodegenerative disorders .

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO5S/c12-11(13,14)21(18,19)20-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXUMZQBGZEFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1149624.png)